![molecular formula C12H14N2O4S B11833317 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid](/img/structure/B11833317.png)
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid
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Overview
Description
5-[2-(Methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methylsulfamoyl ethyl group at the 5-position of the indole ring and a carboxylic acid moiety at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Vilsmeier-Haack reaction, where the indole is treated with a formylating agent such as DMF and POCl3.
Attachment of the Methylsulfamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, and sulfonyl derivatives.
Scientific Research Applications
Antiviral Activity
One of the primary applications of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid is in the development of antiviral agents, particularly as integrase inhibitors for HIV-1. Integrase plays a crucial role in the viral replication cycle, and compounds that can inhibit this enzyme are essential for effective antiviral therapies.
Case Study:
A study demonstrated that derivatives of indole-2-carboxylic acid, including those with similar structures to this compound, showed promising inhibitory activity against HIV integrase. The most potent derivative exhibited an IC50 value of 3.11 µM, indicating strong potential for further development as an antiviral drug .
Anti-inflammatory Properties
The compound's sulfonamide group may confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research into related compounds has shown that indole derivatives can modulate inflammatory pathways effectively.
Research Findings:
Indole derivatives have been reported to inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This suggests that this compound could be explored for therapeutic use in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Chemical Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the indole core followed by functionalization with the methylsulfamoyl group.
Synthesis Overview:
- Formation of Indole Core: Starting from appropriate precursors, the indole framework is constructed through cyclization reactions.
- Functionalization: The introduction of the methylsulfamoyl group occurs via nucleophilic substitution or coupling reactions.
- Carboxylation: The final step involves the addition of a carboxylic acid group at the desired position on the indole ring.
Comparative Analysis with Related Compounds
The unique structural features of this compound can be compared with other indole derivatives to highlight its potential advantages:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Ethyl 1H-indole-2-carboxylate | Indole core with ethyl ester | Commonly studied for various biological activities |
5-Methyl-1H-indole-2-carboxylic acid | Methyl substitution at the 5-position | Known for neuroprotective effects |
5-Fluoro-1H-indole-2-carboxylic acid | Fluorine atom at the 5-position | Exhibits enhanced potency against certain cancers |
N-Methyl-1H-indole-2-carboxylic acid | Methylated nitrogen on the indole | Alters pharmacological profiles |
The presence of the methylsulfamoyl group may provide distinct biological properties compared to these related compounds, potentially enhancing efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural and functional attributes of the target compound with analogs from the evidence:
Key Observations:
- Substituent Position : Modifications at the 5-position (e.g., methylsulfamoyl ethyl, trifluoromethoxy, benzyloxy) are common in bioactive indole derivatives, suggesting this position is critical for target engagement .
- Functional Groups :
- Methylsulfamoyl ethyl : Introduces a sulfonamide group, which may enhance solubility via hydrogen bonding and improve pharmacokinetic profiles compared to hydrophobic substituents like benzyloxy .
- Phenylpyrazole carboxamide : Found in FXIa inhibitors, this substituent likely contributes to binding affinity through π-π stacking and hydrogen bonding .
- Carboxyethyl : Present in KAT-I inhibitors, this group may mimic natural substrates, enabling competitive inhibition .
Physicochemical Properties
- Melting Points : Trifluoromethoxy-substituted indoles (mp: 204–207°C) exhibit higher thermal stability than phenylpyrazole derivatives (mp: 164–174°C) , likely due to stronger intermolecular forces from the CF₃ group.
Biological Activity
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid, a derivative of indole-2-carboxylic acid, has emerged as a significant compound in medicinal chemistry, particularly due to its potential as an integrase inhibitor for HIV-1. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25N3O4S
- Molecular Weight : 391.48 g/mol
- CAS Number : 874583-36-5
The primary mechanism by which this compound exerts its biological effects is through the inhibition of HIV-1 integrase. Integrase is crucial for the viral life cycle, facilitating the integration of viral DNA into the host genome. The compound acts as an integrase strand transfer inhibitor (INSTI), chelating essential magnesium ions in the active site of the enzyme, which is critical for its activity.
Antiviral Activity
A study demonstrated that derivatives of indole-2-carboxylic acid, including this compound, effectively inhibit the strand transfer activity of HIV-1 integrase. The compound exhibited an IC50 value of 32.37 μM, indicating moderate potency against the integrase enzyme . Further structural optimizations have led to derivatives with significantly improved inhibitory effects, such as compound 20a with an IC50 of 0.13 μM, showcasing the potential for enhanced antiviral activity through chemical modifications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies revealed that modifications at the C3 position of the indole core enhance interaction with the hydrophobic cavity near the integrase active site. For example, introducing halogenated benzene rings at this position improved binding affinity and inhibitory potency .
Table 1: Inhibitory Activity of Indole Derivatives Against HIV-1 Integrase
Compound | IC50 (μM) | Notes |
---|---|---|
This compound | 32.37 | Parent compound |
Compound 3 | 12.41 | High activity; optimized structure |
Compound 20a | 0.13 | Best performance; significant structural modification |
Binding Mode Analysis
Molecular docking studies indicated that the indole core and carboxyl group of the compound chelate two Mg²⁺ ions within the active site of integrase. This interaction is crucial for inhibiting the enzyme's function and preventing viral replication . Additionally, π–π stacking interactions with viral DNA were observed, further stabilizing the binding of these compounds to integrase.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid?
A multistep synthesis is typically employed, starting with indole-2-carboxylic acid derivatives. Key steps include:
- Coupling reactions : Use of reagents like EDCI or HOBt for introducing the methylsulfamoyl ethyl group at the 5-position of the indole core.
- Protective strategies : Ethyl ester protection of the carboxylic acid group to prevent side reactions during functionalization (e.g., ethyl ester intermediates as in ).
- Purification : Column chromatography (silica gel) or recrystallization from DMF/acetic acid mixtures to isolate the final product .
Q. How should researchers characterize this compound to confirm structural integrity?
- Spectroscopic methods : 1H-NMR and 13C-NMR to verify substituent positions and purity (e.g., indole proton shifts at δ 7.0–7.8 ppm) .
- Mass spectrometry : ESI-MS or HRMS to confirm molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
- HPLC : Reverse-phase chromatography (C18 column) with UV detection to assess purity (>95%) .
Q. What safety protocols are essential for handling this compound in the lab?
- PPE : Wear nitrile gloves, face shields, and safety glasses compliant with NIOSH or EN 166 standards .
- Respiratory protection : Use P95 filters if airborne particulates are generated during synthesis .
- Waste disposal : Neutralize acidic byproducts before disposal and avoid release into drainage systems .
Q. What physicochemical properties are critical for experimental design?
- Predicted properties : Acidic pKa (~4.09) due to the carboxylic acid group, influencing solubility in aqueous buffers .
- Stability : Stable under inert atmospheres (N2 or Ar) but sensitive to prolonged light exposure; store at –20°C in amber vials .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent optimization : Use polar aprotic solvents (e.g., THF or DMF) to enhance reaction rates .
- Catalyst screening : Test Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
- Temperature control : Maintain reactions at 60–80°C to balance kinetics and side-product formation .
Q. What methodologies are used to evaluate its biological activity in coagulation studies?
- FXIa inhibition assays : Measure IC50 values using chromogenic substrates (e.g., BIOPHEN CS-21) in 96-well plates .
- aPTT clotting assays : Quantify anticoagulant activity via automated coagulation analyzers .
Q. How can computational modeling predict target interactions?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model binding to Factor XIa’s active site, incorporating the compound’s pKa and logP values (~1.41 g/cm3 density predicted) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories .
Q. What structure-activity relationship (SAR) insights are derived from analogs?
- Substituent effects : Compare methylsulfamoyl ethyl (target compound) with trifluoromethyl (IC50 ~0.5 µM in ) or boronate esters (e.g., 5-chloro-7-boronate derivatives in ).
- Core modifications : Replace indole with benzofuran to assess scaffold flexibility (e.g., 5-benzofuran analogs in ).
Q. How is metabolic stability assessed in preclinical studies?
- Microsomal assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Q. What strategies improve in vivo pharmacokinetics?
Properties
Molecular Formula |
C12H14N2O4S |
---|---|
Molecular Weight |
282.32 g/mol |
IUPAC Name |
5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O4S/c1-13-19(17,18)5-4-8-2-3-10-9(6-8)7-11(14-10)12(15)16/h2-3,6-7,13-14H,4-5H2,1H3,(H,15,16) |
InChI Key |
MTEXQZAPESTQQQ-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC(=C2)C(=O)O |
Origin of Product |
United States |
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